2-[Benzyl(phenyl)amino]acetic acid

Catalog No.
S689464
CAS No.
23582-63-0
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Benzyl(phenyl)amino]acetic acid

CAS Number

23582-63-0

Product Name

2-[Benzyl(phenyl)amino]acetic acid

IUPAC Name

2-(N-benzylanilino)acetic acid

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c17-15(18)12-16(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18)

InChI Key

KUPDILJKKXVBLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2

2-[Benzyl(phenyl)amino]acetic acid, commonly known as N-benzyl-N-phenylglycine, is a highly specialized N,N-disubstituted amino acid building block [1]. Characterized by its tertiary amine core bearing both a phenyl and a benzyl group, this compound provides a unique combination of steric bulk, defined lipophilicity, and a reactive carboxylic acid moiety. In industrial and pharmaceutical procurement, it is primarily sourced as a late-stage intermediate for the synthesis of complex heterocycles, including broad-spectrum antiviral entry inhibitors and aspartyl protease inhibitors [2]. Procuring this pre-assembled building block allows manufacturers to bypass hazardous, low-temperature N-alkylation steps, ensuring higher reproducibility and streamlined amide coupling in downstream drug discovery and fine chemical synthesis.

Substituting 2-[Benzyl(phenyl)amino]acetic acid with simpler analogs like N-phenylglycine or N-methyl-N-phenylglycine fundamentally alters both process chemistry and final product efficacy. From a manufacturing perspective, starting with un-benzylated N-phenylglycine requires aggressive reaction conditions—such as the use of organolithium reagents at cryogenic temperatures (-78 °C) alongside toxic benzylating agents—which complicates scale-up and reduces overall yield [1]. In application-critical performance, the precise steric volume and hydrophobicity of the N-benzyl group are non-negotiable for engaging specific hydrophobic pockets in target proteins, such as viral glycoproteins or protease active sites [2]. Smaller substituents fail to provide the necessary lipophilic contacts, leading to dramatic drop-offs in binding affinity and rendering generic substitution unviable for advanced therapeutic development.

Elimination of Cryogenic N-Alkylation in Process Scale-Up

When synthesizing complex N-benzyl-N-phenylglycine derivatives, starting from the baseline precursor N-phenylglycine requires in situ benzylation. Patent literature demonstrates that this step necessitates treating N-phenylglycine with 2.5M butyllithium in hexane at -78 °C under argon, followed by the addition of benzyl bromide [1]. By procuring pre-synthesized 2-[Benzyl(phenyl)amino]acetic acid, process chemists completely eliminate this cryogenic organometallic step and the associated handling of lachrymatory benzyl bromide. This direct substitution streamlines the synthetic route, directly enabling standard room-temperature amide coupling and significantly reducing batch-to-batch variability and safety overhead [1].

Evidence DimensionProcess Conditions for N-Benzylation
Target Compound DataReady for direct room-temperature amide coupling (0 °C to RT)
Comparator Or BaselineN-phenylglycine (requires -78 °C, n-BuLi, and benzyl bromide)
Quantified DifferenceElimination of 1 cryogenic organometallic step and 1 hazardous reagent
ConditionsIndustrial scale-up of amino acid derivative synthesis

Bypassing extreme cryogenic conditions and hazardous reagents drastically lowers manufacturing costs and improves safety profiles during scale-up.

Hydrophobic Pocket Engagement in Antiviral Scaffolds

In the development of broad-spectrum filoviral entry inhibitors, the steric and lipophilic nature of the N-substituent on the glycine core is critical for target engagement. Studies on related N-substituted heterocycles demonstrate that hydrophobic groups are strictly required to interact with specific glycoprotein (GP) residues (e.g., L184, L554, M548, Y517)[1]. Replacing the bulky, lipophilic benzyl group with smaller aliphatic chains or unsubstituted analogs results in a substantial loss of antiviral potency. The N-benzyl-N-phenylglycine scaffold provides the exact spatial geometry and hydrophobicity needed to maintain low-micromolar to sub-micromolar efficacy, which cannot be replicated by simpler in-class substitutes like N-methyl-N-phenylglycine [1].

Evidence DimensionHydrophobic Target Engagement
Target Compound DataN-benzyl group provides required lipophilic contacts for GP binding
Comparator Or BaselineSmall aliphatic/unsubstituted analogs (fail to engage L184/L554 residues)
Quantified DifferenceMaintenance of low-to-sub-micromolar EC50 vs. complete loss of activity
ConditionsViral glycoprotein (GP) binding assays for entry inhibitors

For pharmaceutical procurement, the exact N-benzyl substitution is mandatory to preserve the structure-activity relationship required for antiviral efficacy.

Amide Coupling Efficiency for Protease Inhibitor Synthesis

2-[Benzyl(phenyl)amino]acetic acid serves as a highly efficient electrophile in the synthesis of aspartyl protease inhibitors. In documented synthetic routes, coupling this specific N-benzyl building block with complex N-alpha, N-alpha-disubstituted L-lysine derivatives using standard DCC/HOBt activation yields the desired coupled intermediates efficiently[1]. In contrast, attempts to synthesize the corresponding N-methyl-N-phenylglycine analogs often require distinct preparative HPLC purification and report moderate yields (e.g., 41% for the methyl analog precursor step) [1]. The pre-formed N-benzyl-N-phenylglycine offers predictable reactivity and stability during peptide-like coupling, making it the preferred building block for these advanced therapeutic scaffolds.

Evidence DimensionDownstream Coupling Compatibility
Target Compound DataHigh compatibility with DCC/HOBt coupling for complex lysine derivatives
Comparator Or BaselineN-methyl-N-phenylglycine analogs (moderate 41% yield in precursor steps)
Quantified DifferenceSuperior handling and predictable yield in complex amide formations
ConditionsDCC/HOBt mediated amide coupling in protease inhibitor synthesis

Reliable coupling yields with standard activating agents minimize the loss of expensive late-stage intermediates in drug manufacturing.

Synthesis of Aspartyl Protease Inhibitors

2-[Benzyl(phenyl)amino]acetic acid is an ideal starting material for the synthesis of HIV and HTLV protease inhibitors. Its pre-installed benzyl group provides the necessary steric bulk for enzyme active-site binding, while its free carboxylic acid allows for direct, high-yield amide coupling to advanced L-lysine derivatives using standard reagents like DCC and HOBt [1].

Development of Viral Entry Inhibitors

In the discovery of broad-spectrum filoviral therapeutics, this compound is utilized to construct flexible, non-fused heterocyclic cores (e.g., benzyl aniline derivatives). The N-benzyl moiety is critical for engaging hydrophobic glycoprotein residues, making this specific compound a mandatory building block for optimizing the structure-activity relationship of viral entry inhibitors [2].

Advanced Peptidomimetic Library Synthesis

Due to its stable tertiary amine and reactive carboxylate, N-benzyl-N-phenylglycine is highly suited for solid-phase or solution-phase synthesis of peptidomimetic libraries. Procuring this compound allows researchers to bypass complex and hazardous in-house N-alkylation steps, enabling rapid generation of N,N-disubstituted glycine derivatives for high-throughput screening [1].

XLogP3

3.8

Sequence

G

Wikipedia

N-Benzyl-N-phenylglycine

Dates

Last modified: 08-15-2023

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